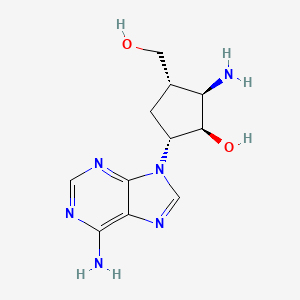
S-(2-Hydroxyethyl) benzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Hydroxyethyl) benzenesulfonothioate: is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of organosulfur compounds, which are widely studied for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) benzenesulfonothioate typically involves the reaction of benzenesulfonyl chloride with 2-mercaptoethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(2-Hydroxyethyl) benzenesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used. These reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, S-(2-Hydroxyethyl) benzenesulfonothioate is used as a reagent for the introduction of sulfonothioate groups into organic molecules. This functional group is valuable for modifying the chemical and physical properties of target compounds, making them more suitable for specific applications.
Biology and Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly as a precursor for the synthesis of biologically active molecules. Its unique reactivity allows for the creation of novel drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism by which S-(2-Hydroxyethyl) benzenesulfonothioate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The sulfonothioate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This reactivity is influenced by the electronic and steric properties of the compound, as well as the reaction conditions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system.
Comparison with Similar Compounds
- S-Phenyl benzenesulfonothioate
- S-Methyl benzenesulfonothioate
- S-Ethyl benzenesulfonothioate
Comparison: Compared to similar compounds, S-(2-Hydroxyethyl) benzenesulfonothioate is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and solubility properties. This makes it more versatile for use in various chemical reactions and applications. Additionally, the hydroxyethyl group can participate in hydrogen bonding, potentially enhancing the compound’s interactions with biological molecules and improving its efficacy in pharmaceutical applications.
Properties
CAS No. |
13700-12-4 |
|---|---|
Molecular Formula |
C8H10O3S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-(benzenesulfonylsulfanyl)ethanol |
InChI |
InChI=1S/C8H10O3S2/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
DKALMSPTEVVHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



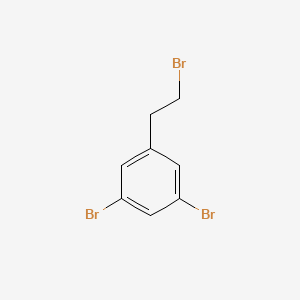
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

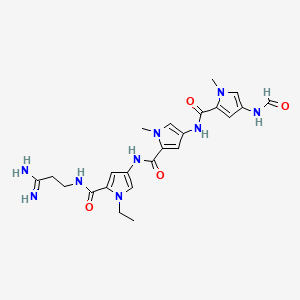
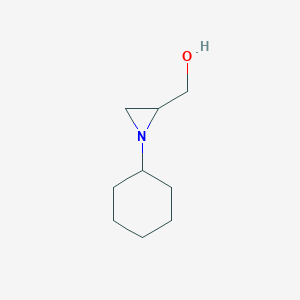
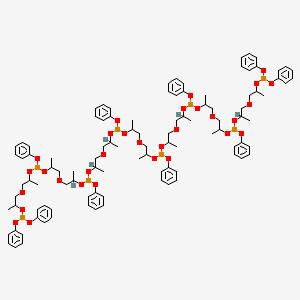
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
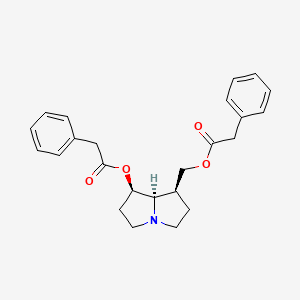
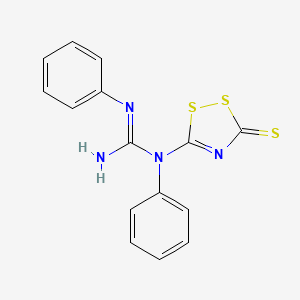
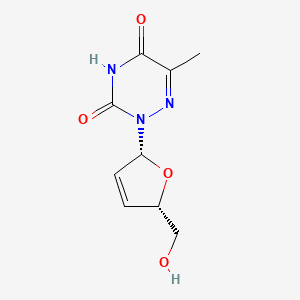
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
